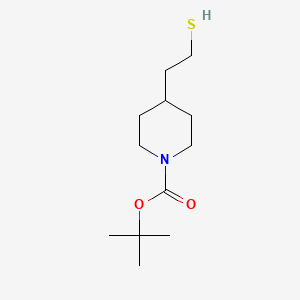
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a mercaptoethyl side chain attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, 2-mercaptoethanol.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous flow processes and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the mercaptoethyl group, forming disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides are used under controlled conditions.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted piperidine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
作用機序
The mechanism of action of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The piperidine ring can interact with receptors and ion channels, affecting their function. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has an ethoxy-oxoethyl group instead of a mercaptoethyl group, making it less reactive towards thiol-specific reactions.
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate contains a phenylamino group, which imparts different electronic properties and reactivity compared to the mercaptoethyl group.
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has a hydroxyethyl group, which can participate in hydrogen bonding, unlike the mercaptoethyl group.
特性
分子式 |
C12H23NO2S |
|---|---|
分子量 |
245.38 g/mol |
IUPAC名 |
tert-butyl 4-(2-sulfanylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-10(5-8-13)6-9-16/h10,16H,4-9H2,1-3H3 |
InChIキー |
ZOTSQAZEOQINKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


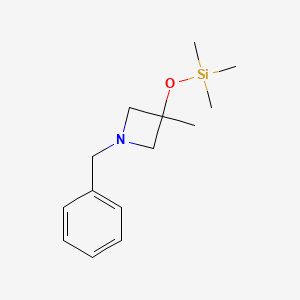
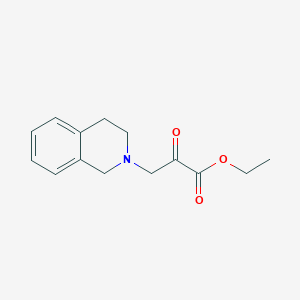
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
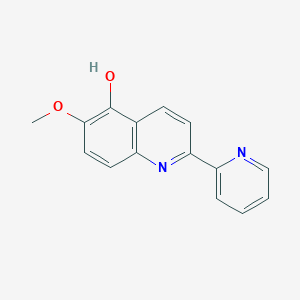
![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
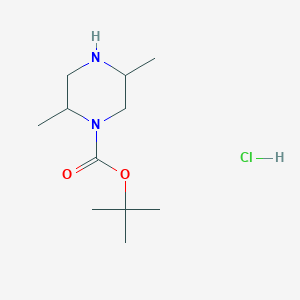

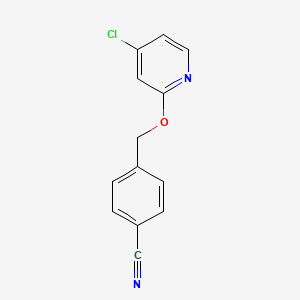


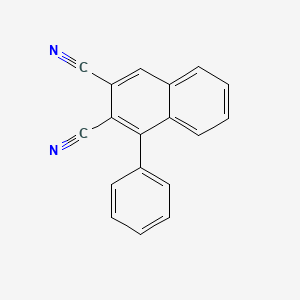

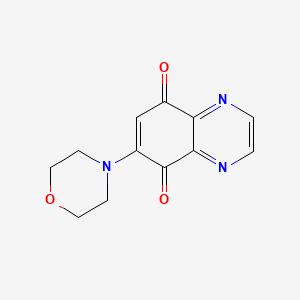
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
